molecular formula C5H11N5 B12211767 5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine

5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B12211767
M. Wt: 141.18 g/mol
InChI Key: AWXIKBBFCRBADL-UHFFFAOYSA-N
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Description

5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an aminopropyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 3-aminopropylamine with 4H-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow reactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Another compound with an aminopropyl group, used in surface functionalization and material science.

    Tris(3-aminopropyl)amine: A tripodal amine with three aminopropyl groups, used in coordination chemistry and as a ligand.

Uniqueness

5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring and the aminopropyl group makes it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

5-(3-aminopropyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H11N5/c6-3-1-2-4-8-5(7)10-9-4/h1-3,6H2,(H3,7,8,9,10)

InChI Key

AWXIKBBFCRBADL-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NC(=NN1)N)CN

Origin of Product

United States

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